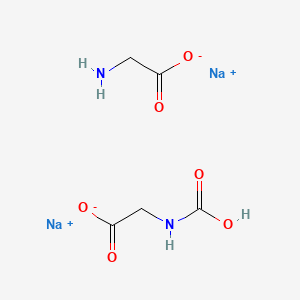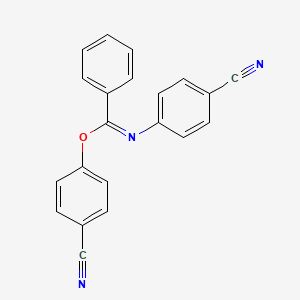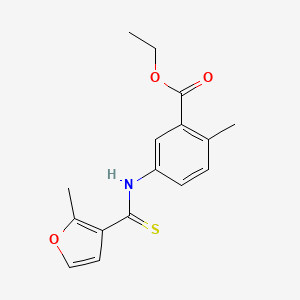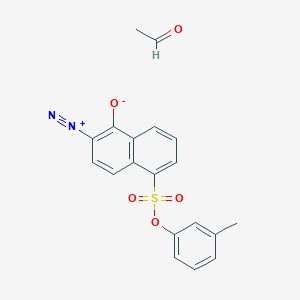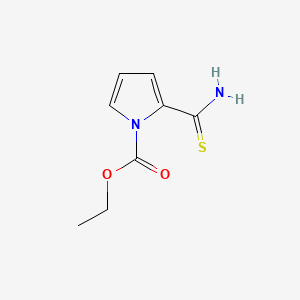
Ethyl 2-(aminothioxomethyl)-1H-pyrrole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(aminothioxométhyl)-1H-pyrrole-1-carboxylate d'éthyle est un composé hétérocyclique qui contient un cycle pyrrole substitué par un groupe aminothioxométhyl et un groupe ester éthylique
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-(aminothioxométhyl)-1H-pyrrole-1-carboxylate d'éthyle implique généralement la réaction du cyanoacétate d'éthyle avec des amines substituées dans des conditions spécifiques. Une méthode courante implique le traitement du cyanoacétate d'éthyle avec diverses amines aryles ou hétéryles substituées, souvent en utilisant une approche sans solvant ou des conditions de chauffage modérées . La réaction peut être catalysée par des bases telles que la triéthylamine pour faciliter la formation du produit désiré .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des réactions à grande échelle utilisant des voies de synthèse similaires mais optimisées pour des rendements et une efficacité plus élevés. Cela pourrait inclure l'utilisation de réacteurs à flux continu et de systèmes automatisés pour assurer une qualité et une évolutivité cohérentes.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(aminothioxométhyl)-1H-pyrrole-1-carboxylate d'éthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les dérivés oxo correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe thioxométhyl en groupe méthyle.
Substitution : Le groupe amino peut participer à des réactions de substitution nucléophile, conduisant à la formation de divers dérivés.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène pour l'oxydation, des agents réducteurs comme le borohydrure de sodium pour la réduction et des nucléophiles comme les halogénoalcanes pour les réactions de substitution .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxo, tandis que les réactions de substitution peuvent produire une variété de dérivés pyrroles substitués .
Applications de la recherche scientifique
Le 2-(aminothioxométhyl)-1H-pyrrole-1-carboxylate d'éthyle a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme bloc de construction pour la synthèse de composés hétérocycliques plus complexes.
Mécanisme d'action
Le mécanisme d'action du 2-(aminothioxométhyl)-1H-pyrrole-1-carboxylate d'éthyle implique son interaction avec des cibles moléculaires spécifiques. Le groupe aminothioxométhyl peut former des liaisons hydrogène et d'autres interactions avec les enzymes et les récepteurs, modulant leur activité. Le cycle pyrrole fournit un échafaudage stable qui améliore l'affinité de liaison et la spécificité du composé .
Applications De Recherche Scientifique
Ethyl 2-(aminothioxomethyl)-1H-pyrrole-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of Ethyl 2-(aminothioxomethyl)-1H-pyrrole-1-carboxylate involves its interaction with specific molecular targets. The aminothioxomethyl group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The pyrrole ring provides a stable scaffold that enhances the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de la 2-aminopyrimidine : Ces composés partagent un groupe aminothioxométhyl similaire et ont été étudiés pour leurs activités antitrypanosomales et antipaludiques.
Dérivés du thiophène : Ces composés contiennent du soufre et ont des applications similaires en chimie médicinale et en science des matériaux.
Unicité
Le 2-(aminothioxométhyl)-1H-pyrrole-1-carboxylate d'éthyle est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent une réactivité chimique et une activité biologique distinctes. Sa structure cyclique pyrrole fournit une plate-forme polyvalente pour des modifications supplémentaires, ce qui en fait un composé précieux pour diverses applications de recherche et industrielles .
Propriétés
Numéro CAS |
71486-54-9 |
|---|---|
Formule moléculaire |
C8H10N2O2S |
Poids moléculaire |
198.24 g/mol |
Nom IUPAC |
ethyl 2-carbamothioylpyrrole-1-carboxylate |
InChI |
InChI=1S/C8H10N2O2S/c1-2-12-8(11)10-5-3-4-6(10)7(9)13/h3-5H,2H2,1H3,(H2,9,13) |
Clé InChI |
ZLXMVEDAFOUTEA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N1C=CC=C1C(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



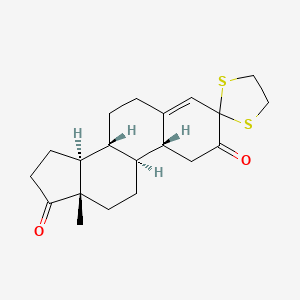


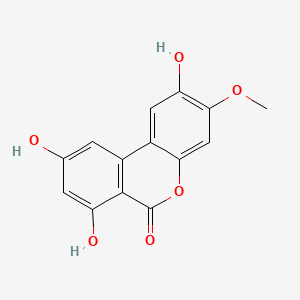
![1-O-[(8S)-9-hydroxy-8-methylnonyl] 6-O-[(1S,2R,3R,4R)-1,2,3,4-tetrahydroxypentyl] hexanedioate](/img/structure/B12683604.png)

